[[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate
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Overview
Description
Preparation Methods
The synthesis of [[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate involves several steps. The key synthetic route includes the reaction of 2-methylbenzeneacetonitrile with thiophene-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under specific conditions to yield the final product . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
[[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines .
Scientific Research Applications
[[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of [[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate involves the generation of acid upon exposure to light. The compound absorbs light energy, leading to the cleavage of the sulfonate group and the release of a proton (H+). This acid generation is crucial in photolithography, where it helps in the development of photoresist patterns . The molecular targets and pathways involved include the interaction with light-sensitive materials and the subsequent chemical changes that occur during the photolithographic process .
Comparison with Similar Compounds
[[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate is unique compared to other photoacid generators due to its specific structure and properties. Similar compounds include:
2-Methyl-α-[2-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3(2H)-thienylidene]benzeneacetonitrile: This compound has a similar structure but different functional groups, leading to variations in its reactivity and applications.
Benzeneacetonitrile, 2-methyl-α-[2-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3(2H)-thienylidene]-: Another similar compound with slight differences in its molecular configuration.
The uniqueness of this compound lies in its ability to generate acid efficiently upon light exposure, making it highly valuable in photolithographic applications .
Properties
CAS No. |
852246-52-7 |
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Molecular Formula |
C20H16N2O3S2 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
[[3-[cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H16N2O3S2/c1-14-7-9-16(10-8-14)27(23,24)25-22-20-18(11-12-26-20)19(13-21)17-6-4-3-5-15(17)2/h3-12H,1-2H3 |
InChI Key |
SJFUUYIYTZCECB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C2C(=C(C#N)C3=CC=CC=C3C)C=CS2 |
Origin of Product |
United States |
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